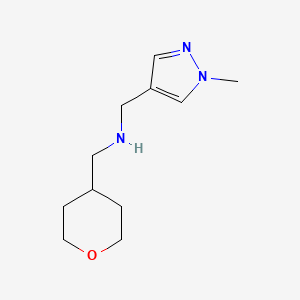

1-(1-Methyl-1H-pyrazol-4-yl)-N-((tetrahydro-2H-pyran-4-yl)methyl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(1-Methyl-1H-pyrazol-4-yl)-N-((tetrahydro-2H-pyran-4-yl)methyl)methanamine is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazole ring substituted with a methyl group and a methanamine group linked to a tetrahydropyran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:

Condensation Reactions: Involving the reaction of 1-methyl-1H-pyrazol-4-carbaldehyde with (tetrahydro-2H-pyran-4-yl)methylamine under acidic conditions.

Reduction Reactions: Reduction of the corresponding nitro compound or amide derivative to obtain the final product.

Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring high yield and purity. This may include the use of continuous flow reactors, catalysts, and advanced purification techniques.

Types of Reactions:

Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution Reactions: Nucleophilic substitution reactions can be carried out using various nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, inert atmosphere.

Substitution: Nucleophiles like halides, aprotic solvents.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Amines, alcohols.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

Medicine: Explored for its therapeutic potential in treating various diseases, such as inflammation or cancer.

Industry: Applied in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways, which may include:

Enzyme Inhibition: Binding to and inhibiting specific enzymes involved in disease pathways.

Receptor Binding: Interacting with cellular receptors to modulate biological responses.

Pathway Modulation: Influencing signaling pathways to achieve therapeutic effects.

Comparison with Similar Compounds

1-(1-Methyl-1H-pyrazol-4-yl)-N-((tetrahydro-2H-pyran-3-yl)methyl)methanamine

1-(1-Methyl-1H-pyrazol-4-yl)-N-((tetrahydro-2H-pyran-2-yl)methyl)methanamine

Uniqueness: 1-(1-Methyl-1H-pyrazol-4-yl)-N-((tetrahydro-2H-pyran-4-yl)methyl)methanamine stands out due to its specific structural features and potential applications. Its unique combination of functional groups and molecular structure may offer distinct advantages in terms of reactivity, stability, and biological activity compared to similar compounds.

Biological Activity

1-(1-Methyl-1H-pyrazol-4-yl)-N-((tetrahydro-2H-pyran-4-yl)methyl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

Key Properties:

- Molecular Weight: 218.29 g/mol

- CAS Number: 847818-55-7

- Solubility: Moderate solubility in aqueous solutions, which is critical for bioavailability.

Antiparasitic Activity

Research indicates that pyrazole derivatives exhibit significant antiparasitic properties. For instance, modifications in the pyrazole structure can enhance activity against malaria parasites. In a study examining various pyrazole derivatives, it was found that specific substitutions led to improved efficacy against Plasmodium berghei, with some compounds achieving an EC50 of 0.064 μM, indicating potent activity against the asexual stages of the parasite .

The mechanism of action for pyrazole derivatives often involves inhibition of key metabolic pathways in parasites. For example, compounds targeting PfATP4, a sodium pump essential for the survival of malaria parasites, have shown promise. The incorporation of polar functional groups in pyrazole derivatives has been linked to enhanced aqueous solubility and metabolic stability, which are crucial for therapeutic effectiveness .

Case Study 1: Efficacy in Mouse Models

In a four-day P. berghei mouse model, a structurally related compound demonstrated a 30% reduction in parasitemia at a dosage of 40 mg/kg. This suggests that structural optimization can lead to significant improvements in antiparasitic efficacy .

Case Study 2: Structure-Activity Relationship (SAR)

A systematic SAR analysis revealed that introducing an N-methyl substitution on the pyrazole ring markedly increased potency (EC50 reduced to 0.064 μM). Conversely, certain substitutions decreased activity, highlighting the importance of specific structural features in determining biological efficacy .

Table 1: Summary of Biological Activities

Properties

IUPAC Name |

N-[(1-methylpyrazol-4-yl)methyl]-1-(oxan-4-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O/c1-14-9-11(8-13-14)7-12-6-10-2-4-15-5-3-10/h8-10,12H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBAXHFJFEVZJCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)CNCC2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.